2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-2-28(25,26)19-14-12-17(13-15-19)16-22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJFJXPKBFXLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulfonyl)phenylamine with 2-phenoxybenzoyl chloride under controlled conditions to form the desired acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
Sulfonyl Group Variations: The ethylsulfonyl group in the target compound provides a balance between electron-withdrawing effects and lipophilicity. In contrast, morpholinosulfonyl (as in 5i) enhances solubility and hydrogen-bonding capacity due to the morpholine ring, contributing to anti-COVID-19 activity .
Phenoxy vs. Other Aromatic Substituents: The 2-phenoxyphenyl group in the target compound adds steric hindrance, which may reduce off-target binding compared to simpler substituents like 4-nitrophenyl () or o-tolyl ().
Biological Activity Trends :
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an ethylsulfonyl group and a phenoxyphenyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The ethylsulfonyl group appears to play a significant role in modulating inflammatory pathways, potentially reducing pro-inflammatory cytokine levels.
- Cell Proliferation Inhibition :
- Apoptosis Induction :
- Anti-inflammatory Mechanisms :
Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : Significant inhibition of cell growth was observed at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The IC50 values were determined to be approximately 25 µM for MCF-7 cells.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis |
| HeLa | 30 | Cell Cycle Arrest |
| A549 | 35 | Apoptosis |
Anti-inflammatory Activity
In a separate investigation focusing on inflammatory models:
- Animal Model : Mice with induced paw edema.
- Treatment Regimen : Administration of the compound at doses of 10 mg/kg and 20 mg/kg.
- Results : A dose-dependent reduction in paw swelling was noted, with a maximum reduction of 60% at the higher dose compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
